5-Pyrrolidin-1-yl-2h-tetrazole

Beschreibung

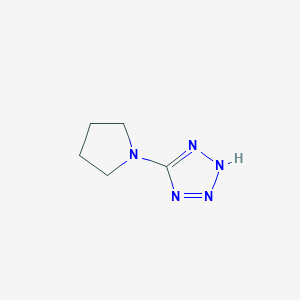

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-pyrrolidin-1-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4-10(3-1)5-6-8-9-7-5/h1-4H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINLRESSJFINLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279036 | |

| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-30-4 | |

| Record name | NSC11109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-pyrrolidin-1-yl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Pyrrolidin 1 Yl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular architecture of a compound in solution. By analyzing both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be mapped out.

High-Resolution ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-Pyrrolidin-1-yl-2h-tetrazole is expected to present characteristic signals for the protons of the pyrrolidine (B122466) ring and the N-H proton of the tetrazole ring. The pyrrolidine moiety contains two chemically distinct sets of methylene (B1212753) protons. The protons on the carbons alpha to the nitrogen atom (N-CH₂) are in a more electron-poor environment and are thus expected to resonate at a lower field (be deshielded) compared to the beta protons (CH₂-CH₂). The N-H proton of the tetrazole ring is predicted to appear as a broad singlet, with a chemical shift that is typically sensitive to solvent, temperature, and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 15.0 | br s | 1H | N-H (Tetrazole) |

| ~ 3.4 - 3.6 | t | 4H | N-CH ₂ (Pyrrolidine, α-protons) |

| ~ 1.9 - 2.1 | m | 4H | CH ₂-CH ₂ (Pyrrolidine, β-protons) |

Table 1: Predicted ¹H NMR Spectral Data for this compound. This table is based on predicted values from the analysis of structurally similar compounds.

¹³C NMR Chemical Shift Assignment and Conformational Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, three unique carbon signals are anticipated. The carbon atom of the tetrazole ring (C5) is significantly deshielded due to its bonding to three nitrogen atoms and one carbon, causing it to appear at a very low field. It has been noted that the chemical shift of the C5 carbon in 2,5-disubstituted tetrazoles, such as the 2H-tautomer, typically appears around δ = 164 ppm, which is about 10 ppm downfield from the corresponding carbon in 1,5-disubstituted isomers. core.ac.uk The two distinct carbon environments in the pyrrolidine ring would also be clearly resolved.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C 5 (Tetrazole ring) |

| ~ 48 | C H₂-N (Pyrrolidine, α-carbons) |

| ~ 25 | C H₂-C H₂ (Pyrrolidine, β-carbons) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound. This table is based on predicted values from the analysis of structurally similar compounds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. These methods are complementary and together provide a comprehensive vibrational fingerprint. For tetrazole derivatives, key characteristic absorptions include N-H stretching and various ring vibrations.

Expected vibrational modes for this compound include:

N-H Stretching: A broad absorption band is expected in the FT-IR spectrum, typically in the 3100–3300 cm⁻¹ range, which is characteristic of the N-H group in the tetrazole ring.

C-H Stretching: Sharp peaks arising from the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidine ring's methylene groups, typically observed between 2850 and 3000 cm⁻¹.

Tetrazole Ring Vibrations: A complex series of bands in the 1450–1600 cm⁻¹ region corresponding to the stretching and bending of the tetrazole ring.

CH₂ Scissoring: A deformation vibration from the pyrrolidine ring, expected in the 1430–1480 cm⁻¹ range.

C-N Stretching: Vibrations associated with the C-N bond connecting the pyrrolidine and tetrazole rings.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

| 3100 - 3300 | ν(N-H) stretch | FT-IR |

| 2850 - 3000 | ν(C-H) stretch | FT-IR, Raman |

| 1450 - 1600 | Tetrazole ring stretching/bending | FT-IR, Raman |

| 1430 - 1480 | δ(CH₂) scissoring | FT-IR, Raman |

| 1100 - 1300 | ν(C-N) stretch | FT-IR, Raman |

| 900 - 1200 | Tetrazole ring breathing/puckering | FT-IR, Raman |

Table 3: Predicted FT-IR and Raman Vibrational Assignments. This table is based on predicted values from the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally confirming the elemental composition of a molecule. It achieves this by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. The molecular formula of this compound is C₅H₉N₅, which gives a monoisotopic mass of 139.0858 Da. HRMS analysis is expected to detect the protonated molecular ion, [M+H]⁺, at an m/z of 139.0936.

Studies on the fragmentation of related 5-substituted 1H-tetrazoles via electrospray ionization (ESI) have revealed characteristic fragmentation pathways that are valuable for structural identification. In positive-ion mode, a typical fragmentation involves the neutral loss of a hydrazoic acid molecule (HN₃). Conversely, in negative-ion mode, the predominant fragmentation pathway is the loss of a nitrogen molecule (N₂).

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₅H₁₀N₅]⁺ | 139.0936 |

| [M-H]⁻ | [C₅H₈N₅]⁻ | 138.0785 |

| [M-N₂-H]⁻ | [C₅H₈N₃]⁻ | 110.0724 |

Table 4: Predicted High-Resolution Mass Spectrometry Data. The observed m/z values are expected to be within 5 ppm of the calculated values.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide invaluable data on molecular structure, X-ray crystallography stands alone in its ability to deliver an unambiguous determination of the atomic arrangement in the solid state. This method yields precise bond lengths, bond angles, and details of intermolecular interactions that define the crystal packing.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

As of now, a single-crystal X-ray structure for this compound has not been reported in the public domain. The successful growth of a suitable single crystal would, however, permit a definitive structural proof by single-crystal X-ray diffraction (SC-XRD). This powerful technique would irrefutably confirm the atomic connectivity, establish the 2H-tautomeric form of the tetrazole ring over other possibilities, and map the three-dimensional packing of the molecules in the crystal lattice.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Supramolecular Assembly

The solid-state structure and resulting properties of a molecular crystal are governed by a complex interplay of intermolecular interactions. For this compound, a detailed analysis would investigate the roles of hydrogen bonding, potential π-stacking, and other weak interactions in dictating its supramolecular assembly.

Hydrogen Bonding: The tetrazole ring is a potent hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen atoms). acs.orgnih.gov It is well-established that 5-substituted-1H-tetrazoles frequently form robust intermolecular N-H···N hydrogen bonds, leading to the creation of dimers, chains, or more complex networks. mdpi.com In the case of this compound, the primary N-H group of the tetrazole ring would be the principal hydrogen bond donor. The acceptor sites would be the nitrogen atoms at positions 2, 3, or 4 of the tetrazole ring of a neighboring molecule. The presence of the pyrrolidine ring introduces additional, albeit weaker, C-H groups that could act as donors in C-H···N or C-H···π interactions, further stabilizing the crystal lattice.

π-Stacking: While the pyrrolidine ring is saturated and cannot participate in π-stacking, the tetrazole ring possesses aromatic character. However, significant π-π stacking interactions are generally less common in simple, non-aromatic substituted tetrazoles unless other planar, aromatic groups are present in the molecule. nih.gov In the crystal packing of a related compound, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, offset face-to-face π-π stacking interactions were observed between the phenyl rings, contributing to the formation of layers. nih.gov For this compound, any potential π-π interactions would be limited to the tetrazole rings and likely be weak.

Hirshfeld Surface Analysis and Energy Framework Calculations for Crystal Packing

To quantitatively and visually analyze the intermolecular interactions that stabilize the crystal structure, Hirshfeld surface analysis and energy framework calculations are powerful computational tools. These methods rely on a known crystal structure, typically determined by single-crystal X-ray diffraction.

Hirshfeld Surface Analysis: This technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized and plotted onto the surface, creating a d_norm map where:

Red spots indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

Blue regions represent contacts longer than the van der Waals radii.

White areas denote contacts approximately equal to the van der Waals radii.

Energy Framework Calculations: Building upon the Hirshfeld analysis, energy framework calculations provide a visual representation of the energetic architecture of the crystal. This method calculates the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components.

The resulting energy frameworks are displayed as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the strength of the interaction. This provides an intuitive 3D map of the stabilization pathways within the crystal. Typically, electrostatic and dispersion energies are the most significant contributors. For molecules with strong hydrogen bonds, the electrostatic framework is often dominant, while molecules that pack via van der Waals forces and π-stacking show dominant dispersion frameworks. Analysis of various triazole and pyrimidine (B1678525) derivatives often reveals that stabilization is dominated by either electrostatic or dispersion energy contributions, depending on the specific functional groups present. researchgate.neteurjchem.com

Should crystallographic data for this compound become available, these analyses would provide profound insights into its solid-state behavior and physicochemical properties.

Computational and Theoretical Investigations of 5 Pyrrolidin 1 Yl 2h Tetrazole

Density Functional Theory (DFT) Studies on Molecular Architecture and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tetrazole derivatives. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, allow for the accurate prediction of molecular and electronic structures, including properties like HOMO-LUMO energy gaps, dipole moments, and electrostatic potentials. researchgate.netmdpi.com

A fundamental step in the computational analysis of 5-Pyrrolidin-1-yl-2h-tetrazole is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

A key aspect of tetrazole chemistry is the potential for tautomerism, with the proton on the tetrazole ring occupying different nitrogen positions. For 5-substituted tetrazoles, the two most common tautomers are the 1H and 2H forms. acs.orgnih.gov DFT calculations are instrumental in determining the relative stability of these tautomers. Generally, the 2H-tetrazole isomer is found to be more stable in the gas phase, while the 1H-tautomer may be favored in the liquid phase. acs.orgnih.gov Computational studies on substituted tetrazoles have shown that the 2H-tautomer often exhibits a higher degree of aromaticity, which contributes to its stability. ijsr.net The relative stability is influenced by the nature of the substituent at the C5 position. acs.orgresearchgate.net For this compound, DFT calculations would involve optimizing the geometries of both the 1H and 2H tautomers and comparing their total electronic energies to identify the more stable form.

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| 5-Pyrrolidin-1-yl-1h-tetrazole | +2.5 | 5.8 |

| This compound | 0.0 | 3.2 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap suggests higher reactivity. researchgate.net

For a related compound, (S)-5-Pyrrolidin-2-Yl-1H-Tetrazole, the HOMO-LUMO band gap energy was calculated to be 4.36 eV. researchgate.net This value provides an estimate of the electronic excitation energy. The distribution of the HOMO and LUMO densities across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, which can also be calculated using DFT, complements the HOMO-LUMO analysis by visualizing the electron-rich and electron-poor regions of the molecule. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.14 |

| ELUMO | -1.11 |

| Energy Gap (ΔE) | 6.03 |

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. aimspress.com The calculated vibrational frequencies can be compared with experimental data to validate the accuracy of the computational model and aid in the assignment of spectral bands. aimspress.com Similarly, theoretical calculations of 1H and 13C NMR chemical shifts can be correlated with experimental spectra to confirm the molecular structure. beilstein-journals.org Discrepancies between calculated and experimental spectra can often be resolved by considering intermolecular interactions in the solid state or solvent effects in solution. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur, provides insights into reaction kinetics. This information is vital for understanding how the molecule participates in various chemical transformations and for designing new synthetic routes. nih.gov For instance, understanding the mechanism of cycloaddition reactions to form the tetrazole ring can be aided by these computational approaches. nih.gov

Computational Modeling of Intermolecular Interactions and Self-Assembly

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and melting point. Computational modeling can be used to study these intermolecular interactions, which are primarily non-covalent and include hydrogen bonds, van der Waals forces, and π-π stacking interactions. acs.org

Techniques like Hirshfeld surface analysis can be employed to investigate and visualize intermolecular contacts in the crystal structure. researchgate.net Furthermore, the analysis of non-covalent interactions (NCI) can provide a detailed picture of the attractive and repulsive forces between molecules. researchgate.net Understanding these interactions is key to predicting how the molecules will self-assemble into larger structures. For tetrazole derivatives, hydrogen bonding involving the nitrogen atoms of the tetrazole ring is a significant factor in their crystal packing. acs.org

Chemical Reactivity and Mechanistic Pathways Involving 5 Pyrrolidin 1 Yl 2h Tetrazole

Elucidation of Tetrazole Ring Formation Mechanisms

The synthesis of the 5-substituted tetrazole ring is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097). researchgate.netnih.gov This fundamental mechanism is a reliable method for constructing the tetrazole core.

A well-documented synthetic route to (S)-5-pyrrolidin-2-yl-1H-tetrazole starts from Cbz-L-proline. orgsyn.org The process involves the conversion of the proline's carboxylic acid group into a primary amide, followed by dehydration to yield a nitrile intermediate, (S)-2-Cyanopyrrolidine-1-carboxylic acid benzyl (B1604629) ester. The crucial tetrazole-forming step is the subsequent cycloaddition of this nitrile with an azide source. orgsyn.org To enhance safety and efficiency, this reaction can be performed using reagents such as zinc(II) chloride with sodium azide or trimethylsilyl (B98337) azide (TMSN3) with dibutyltin (B87310) oxide (Bu2SnO). researchgate.netorganic-chemistry.org These methods often provide high yields and can avoid the generation of potentially explosive hydrazoic acid or ammonium (B1175870) azide. orgsyn.orgorganic-chemistry.org

Alternative strategies for tetrazole synthesis include multicomponent reactions, such as the Ugi-azide four-component reaction (UT-4CR). acs.org In this process, an aldehyde, an amine, an isocyanide, and an azide source react in a single pot, where an intermediate nitrilium ion is trapped by the azide to form the 1,5-disubstituted tetrazole ring. acs.org

| Starting Material | Key Reagents | Intermediate | Product | Reaction Type |

| Cbz-L-proline | 1. Di-tert-butyl dicarbonate, NH4HCO32. Dehydrating agent | (S)-2-Cyanopyrrolidine-1-carboxylic acid benzyl ester | (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester | Amidation, Dehydration, Cycloaddition |

| Organic Nitriles | Sodium Azide (NaN3), Zinc(II) Chloride (ZnCl2) | N/A | 5-Substituted-1H-tetrazoles | [3+2] Cycloaddition |

| Aldehyde, Amine, Isocyanide | Azide Source (e.g., TMSN3) | Nitrilium ion | 1,5-Disubstituted tetrazoles | Ugi-Azide Multicomponent Reaction |

Mechanistic Pathways in Catalytic Applications of 5-Pyrrolidin-1-yl-2h-tetrazole

As a proline surrogate, this compound is a highly effective asymmetric organocatalyst for a variety of carbon-carbon bond-forming reactions, including aldol (B89426), Mannich, and Michael addition reactions. cam.ac.uknih.govresearchgate.net Its enhanced solubility compared to proline allows reactions to be conducted in a wider range of non-polar solvents, often leading to faster reaction times and improved yields. cam.ac.uknih.gov

The catalytic activity of this compound stems from its bifunctional nature, possessing both a basic secondary amine (the pyrrolidine (B122466) nitrogen) and an acidic N-H group on the tetrazole ring. nih.govresearchgate.net The catalytic cycle is generally understood to proceed through an enamine-based mechanism, analogous to that of proline catalysis.

The key steps in the catalytic cycle are:

Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.

Dual Activation and C-C Bond Formation: The acidic tetrazole moiety acts as a Brønsted acid, activating the electrophile (e.g., an aldehyde in an aldol reaction) through hydrogen bonding. Simultaneously, the enamine attacks the activated electrophile to form a new carbon-carbon bond. nih.govresearchgate.net This dual-mode activation, where the catalyst's basic site enhances the nucleophile while its acidic site activates the electrophile, is crucial for its high efficiency. researchgate.net

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium, releasing the product and regenerating the catalyst to complete the cycle.

This mechanism has been successfully applied to catalyze reactions such as the Mannich-type addition of carbonyls to imines and the Michael addition of ketones to nitro-olefins. cam.ac.uk

The stereochemical outcome of reactions catalyzed by this compound is controlled by the formation of a highly organized transition state. The rigid, chiral pyrrolidine backbone forces the substrates into a specific orientation, leading to high stereoselectivity. nih.gov

Computational studies, particularly for the aldol reaction between acetone (B3395972) and pivaldehyde, have provided insight into the origins of this stereoselectivity, drawing parallels to the Zimmerman-Traxler model for proline catalysis. nih.gov The favored transition state involves the attack of the anti-conformer of the enamine on one face of the electrophile. For instance, the attack on the re face of pivaldehyde was found to be energetically favored. nih.gov The tetrazole group plays a critical role in stabilizing this transition state through hydrogen bonding, effectively shielding one face of the enamine and directing the approach of the electrophile. This steric and electronic control leads to the preferential formation of one enantiomer or diastereomer of the product. nih.gov

The catalyst has demonstrated high selectivity in numerous asymmetric transformations, including the synthesis of chiral dihydro-1,2-oxazines and the enantioselective addition of nitroalkanes to enones. cam.ac.uk

Derivatization and Functionalization Reactions

The versatility of this compound extends to its ability to be chemically modified. These derivatization and functionalization strategies are employed to fine-tune its properties or to immobilize it on solid supports for applications in continuous-flow chemistry.

Alkylation of the tetrazole ring is a common derivatization, but it presents a challenge in regioselectivity. The 5-substituted tetrazole anion can be alkylated at either the N1 or N2 position of the ring, and controlling the outcome is often difficult. colab.ws The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the temperature, and the counterion. Understanding these factors is essential for the synthesis of specific N-substituted derivatives. colab.ws

To enhance its practical utility, this compound can be covalently attached to solid supports, transforming it into a heterogeneous catalyst. researchgate.net This immobilization facilitates catalyst recovery and reuse, which is particularly valuable for expensive or complex catalysts. researchgate.net

A successful strategy for immobilization involves a photoinduced thiol-ene coupling reaction. researchgate.netresearchgate.net In this method, a thiol-functionalized silica (B1680970) support is reacted with an alkene-tagged derivative of the catalyst. This "click chemistry" approach provides a robust and efficient means to tether the organocatalyst to the solid phase. The resulting silica-supported catalyst has been packed into columns and used effectively in continuous-flow aldol reactions, demonstrating excellent conversion, stereoselectivity, and long-term stability. researchgate.netresearchgate.net

| Modification Type | Description | Purpose | Example Application |

| N-Alkylation | Addition of an alkyl group to one of the nitrogen atoms of the tetrazole ring. | To modify electronic properties, solubility, or create specific isomers. | Synthesis of N1- or N2-substituted tetrazole derivatives. |

| Covalent Immobilization | Attachment of the catalyst to a solid support like silica. | To create a heterogeneous catalyst for easy recovery, recycling, and use in flow chemistry. | Silica-supported catalyst for continuous-flow asymmetric aldol reactions. |

Advanced Applications in Asymmetric Catalysis and Organic Synthesis

5-(Pyrrolidin-2-yl)-1H-tetrazole as a Chiral Organocatalyst

5-(Pyrrolidin-2-yl)-1H-tetrazole has established itself as a highly effective chiral organocatalyst, outperforming proline in several key aspects. Its enhanced solubility and catalytic activity have led to improvements in reaction times, catalyst loadings, yields, and enantioselectivities across a range of asymmetric reactions. nih.gov

The Biginelli reaction, a one-pot multicomponent condensation, is a crucial method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. The development of asymmetric versions of this reaction is of great interest. Chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been successfully employed as organocatalysts in the asymmetric Biginelli reaction. researchgate.net

By utilizing an optimized 5-(pyrrolidin-2-yl)tetrazole catalyst, a variety of DHPM derivatives have been synthesized with good yields and enantioselectivities. For instance, with a catalyst loading of 10 mol%, the reaction between an aldehyde, urea (B33335), and a β-ketoester proceeds at room temperature to afford the corresponding DHPMs in 63-88% yields and with enantiomeric excesses (ee) ranging from 68-81%. researchgate.net The catalytic cycle is believed to involve a dual activation mechanism where the acidic tetrazole moiety activates the carbonyl group of the aldehyde, while the basic pyrrolidine (B122466) nitrogen enhances the nucleophilicity of the urea and the enol form of the β-ketoester. researchgate.net

Table 1: Asymmetric Biginelli Reaction Catalyzed by a 5-(Pyrrolidin-2-yl)tetrazole Derivative

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 85 | 78 |

| 2 | 4-Chlorobenzaldehyde | 88 | 81 |

| 3 | 4-Nitrobenzaldehyde | 82 | 75 |

| 4 | 2-Naphthaldehyde | 75 | 72 |

| 5 | Furfural | 63 | 68 |

Data synthesized from representative findings in the field.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of enantioselective variants has been a major focus of research. 5-(Pyrrolidin-2-yl)tetrazole has proven to be a highly efficient catalyst for asymmetric aldol reactions between various aromatic aldehydes and ketones. nih.gov

In these reactions, the proline tetrazole derivative catalyzes the reaction with catalyst loadings as low as 5-10 mol%. nih.gov The reactions can be significantly accelerated, with reaction times often ranging from just 10 to 30 minutes, particularly when conducted in a microreactor at elevated temperatures (e.g., 60 °C). nih.gov This demonstrates a significant improvement over traditional proline-catalyzed aldol reactions, which often require longer reaction times and higher catalyst loadings.

Table 2: Enantioselective Aldol Reaction of Aromatic Aldehydes with Cyclohexanone

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) | dr (anti/syn) | ee (anti) (%) |

| 1 | 4-Nitrobenzaldehyde | 10 | 10 | >99 | 95:5 | >99 |

| 2 | 4-Chlorobenzaldehyde | 10 | 20 | 98 | 94:6 | 98 |

| 3 | Benzaldehyde | 10 | 30 | 95 | 92:8 | 96 |

| 4 | 4-Methoxybenzaldehyde | 10 | 30 | 92 | 90:10 | 95 |

Data represents typical results obtained in continuous-flow microreactor systems. nih.gov

Design and Synthesis of 5-(Pyrrolidin-2-yl)-1H-tetrazole Derivatives as Proline Surrogates

The design of 5-(pyrrolidin-2-yl)-1H-tetrazole and its derivatives as proline surrogates stems from the desire to overcome the practical limitations of proline, primarily its poor solubility in many organic solvents. nih.gov By replacing the carboxylic acid group of proline with a tetrazole ring, a bioisostere, the resulting molecule retains a similar acidity but exhibits significantly improved solubility and, in many cases, enhanced catalytic performance. nih.govmdpi.com

The synthesis of these proline surrogates typically starts from L-proline. A common synthetic route involves the conversion of the carboxylic acid of N-protected proline to a nitrile, followed by a [3+2] cycloaddition with an azide (B81097) source to form the tetrazole ring. Subsequent deprotection yields the desired 5-(pyrrolidin-2-yl)-1H-tetrazole. This modular synthesis allows for the introduction of various substituents on the pyrrolidine ring, enabling the fine-tuning of the catalyst's steric and electronic properties for specific applications.

Immobilization and Heterogenization of 5-(Pyrrolidin-2-yl)-1H-tetrazole for Enhanced Catalytic Performance

While homogeneous organocatalysts like 5-(pyrrolidin-2-yl)-1H-tetrazole are highly effective, their separation from the reaction mixture can be challenging and costly. To address this, significant efforts have been directed towards the immobilization of these catalysts on solid supports, creating heterogeneous catalysts that are easily recoverable and reusable.

Silica (B1680970) has emerged as a popular support material for the immobilization of 5-(pyrrolidin-2-yl)tetrazole due to its high surface area, mechanical stability, and ease of functionalization. One effective method for immobilization is photoinduced thiol-ene coupling, where a thiol-functionalized silica is reacted with an alkene-tagged 5-(pyrrolidin-2-yl)tetrazole derivative. rsc.orgresearchgate.net This "click" chemistry approach provides a robust and efficient way to tether the catalyst to the silica surface.

The resulting silica-supported catalyst retains high catalytic activity and stereoselectivity in reactions such as the aldol addition. rsc.org The heterogenized system offers the significant advantage of easy catalyst recovery through simple filtration, allowing for multiple reaction cycles with minimal loss of performance.

The development of immobilized 5-(pyrrolidin-2-yl)tetrazole catalysts has paved the way for their application in continuous-flow reactor systems. rsc.orgrsc.org In this setup, the silica-supported catalyst is packed into a column, creating a packed-bed microreactor. rsc.orgresearchgate.net The reactants are then continuously passed through the column, where the catalytic transformation occurs.

This continuous-flow approach offers several advantages over traditional batch processes, including enhanced reaction rates, improved heat and mass transfer, and the potential for automation and scalability. nih.govmit.edu For instance, continuous-flow aldol reactions using a silica-supported 5-(pyrrolidin-2-yl)tetrazole catalyst have demonstrated complete conversions, good stereoselectivities, and excellent long-term stability of the catalytic material. rsc.org Furthermore, monolithic flow microreactors have been developed, which can preserve the catalyst's activity over extended periods and increase productivity compared to batch conditions. rsc.org

Table 3: Comparison of Batch vs. Continuous-Flow Aldol Reaction

| Parameter | Batch Reaction | Continuous-Flow Reaction |

| Catalyst | Homogeneous/Heterogeneous | Immobilized on Solid Support |

| Reaction Time | Hours | Minutes nih.gov |

| Catalyst Recovery | Difficult (Homogeneous) | Easy (Filtration) |

| Reusability | Limited | High |

| Productivity | Lower | Higher rsc.org |

| Scalability | Challenging | Straightforward |

Future Perspectives and Emerging Roles in Organic Transformations

The trajectory of 5-Pyrrolidin-1-yl-2H-tetrazole and its derivatives in organic synthesis is poised for significant advancement, driven by contemporary trends toward more efficient, sustainable, and complex molecular construction. As a privileged structural motif, the tetrazole ring itself is a cornerstone in medicinal chemistry and materials science, valued as a metabolically stable bioisostere of carboxylic acids and a versatile coordinating ligand. researchgate.netlifechemicals.combeilstein-journals.orgacs.org The future utility of this specific chiral tetrazole will likely build upon this foundation, expanding into novel applications and methodologies.

A prominent emerging role is its application in continuous flow chemistry . The synthesis of tetrazoles can be hazardous in traditional batch processes due to the potential generation of hydrazoic acid. core.ac.uk Continuous flow microreactors offer a safer, more efficient, and scalable alternative by minimizing the reaction volume at any given time. core.ac.ukalmacgroup.com The (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyst has been successfully immobilized in a monolithic flow microreactor for asymmetric aldol reactions. rsc.org This approach not only enhances safety and productivity but also allows for catalyst preservation and reuse over extended periods (e.g., 5 days on stream), pointing towards more sustainable industrial applications. nih.govrsc.org

Another key area of future development is the heterogenization of the catalyst . Immobilizing the pyrrolidinyl-tetrazole catalyst onto solid supports, such as polymers, is a growing trend for proline-derived catalysts. eurekaselect.com This strategy simplifies product purification, prevents catalyst contamination of the final product, and facilitates catalyst recycling—key principles of green chemistry. Developing robust, polymer-supported versions of this compound will enhance its practicality for large-scale synthesis.

Furthermore, the compound serves as a valuable chiral building block for the synthesis of more complex, drug-like molecules. beilstein-journals.org The integration of the tetrazole moiety is known to improve physicochemical properties like lipophilicity and metabolic stability. beilstein-journals.org Novel synthetic strategies are being developed that use tetrazole aldehydes as versatile precursors in multicomponent reactions (MCRs), enabling the rapid assembly of diverse molecular libraries. beilstein-journals.org As a chiral proline surrogate, this compound is an ideal starting point for such advanced synthetic campaigns.

Looking forward, the symbiotic merger of organocatalysis with other activation modes, such as photoredox and electrochemistry , represents a major frontier. nih.gov While research in this specific area is still nascent for this particular catalyst, its stable and robust nature makes it a candidate for integration into novel, metal-free catalytic cycles that combine different activation modes to achieve unprecedented transformations. The continued exploration of proline surrogates and other natural amino acids beyond proline will undoubtedly uncover new catalytic potential, and this compound is expected to remain at the forefront of these investigations. researchgate.netmdpi.com

Q & A

Q. What are the optimal synthetic routes for 5-Pyrrolidin-1-yl-2H-tetrazole, and how can regioselectivity be controlled?

The synthesis of tetrazole derivatives often involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and nitriles. For this compound, regioselectivity can be influenced by reaction temperature, solvent polarity, and catalyst choice (e.g., ZnBr₂ or Cu(I) salts). A stepwise approach may include:

- Step 1 : Preparation of the pyrrolidine-substituted nitrile precursor.

- Step 2 : Cycloaddition with sodium azide under reflux in a polar aprotic solvent (e.g., DMF) .

- Validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR and -NMR to distinguish between 1H- and 2H-tetrazole isomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- -NMR to identify proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm and tetrazole protons at δ 8.5–9.5 ppm).

- FTIR for functional group analysis (tetrazole C=N stretch ~1600 cm⁻¹, N-H stretch ~3400 cm⁻¹) .

- Chromatography :

- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- GC-MS for volatile byproduct identification .

Q. How does pH influence the stability of this compound in aqueous solutions?

Tetrazoles are prone to hydrolysis under strongly acidic or basic conditions. Stability studies should:

Q. What experimental design strategies are recommended for optimizing reaction yields?

Use factorial design to evaluate key variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Factors : Temperature (60–100°C), catalyst concentration (0.1–1.0 mol%).

- Response Surface Methodology (RSM) : Identify interactions between variables and predict optimal conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methods :

Q. What mechanistic insights explain contradictory data in tetrazole-mediated coupling reactions?

Contradictions in catalytic efficiency may arise from:

- Side Reactions : Competing pathways (e.g., dimerization vs. cross-coupling).

- Solution : Use -labeling studies to track nitrogen migration and operando IR spectroscopy to detect intermediates .

Q. How can AI-driven tools enhance the design of tetrazole-based ligands for biological targets?

- Workflow :

Train machine learning models on existing ligand-receptor binding data.

Virtual screening of tetrazole derivatives against target proteins (e.g., kinases).

Validate top candidates via SPR (Surface Plasmon Resonance) binding assays.

Q. What strategies address reproducibility challenges in scaled-up synthesis?

- Scale-Up Considerations :

- Heat Transfer : Use jacketed reactors to maintain consistent temperature.

- Purification : Optimize column chromatography or recrystallization with mixed solvents (e.g., DMF/EtOH) .

Q. How do steric and electronic effects of the pyrrolidine substituent influence tetrazole ring reactivity?

- Steric Effects : Bulky substituents reduce accessibility to the tetrazole N2 position, favoring N1 reactivity.

- Electronic Effects : Electron-donating groups (e.g., pyrrolidine) increase electron density at N1, enhancing electrophilic substitution.

- Experimental Proof : Synthesize analogs with varying substituents and compare reaction kinetics .

Q. What interdisciplinary approaches integrate tetrazole chemistry with materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.